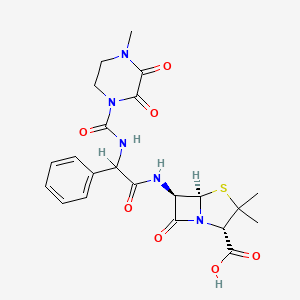
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to penicillin and is known for its potent antibacterial properties. It is designed to inhibit bacterial cell wall synthesis, making it effective against a wide range of bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the penicillanic acid core, which is derived from 6-aminopenicillanic acid.
Amidation: The penicillanic acid core undergoes amidation with 4-methyl-2,3-dioxo-1-piperazinecarboxylic acid to form the intermediate compound.
Acylation: The intermediate is then acylated with phenylacetic acid to introduce the phenylacetamido group.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamido group.
Reduction: Reduction reactions can occur at the piperazine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amide and carboxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Oxidized derivatives with altered antibacterial properties.
Reduction Products: Reduced derivatives with modified pharmacokinetics.
Substitution Products: Substituted derivatives with potential new biological activities.
Aplicaciones Científicas De Investigación
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying beta-lactam antibiotic synthesis and reactivity.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The molecular targets include various PBPs, and the pathways involved are crucial for bacterial cell wall biosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin G: A widely used beta-lactam antibiotic with a similar core structure.
Amoxicillin: Another beta-lactam antibiotic with an additional hydroxyl group on the phenyl ring.
Ampicillin: A beta-lactam antibiotic with an amino group on the phenyl ring.
Uniqueness
6-(D-(-)-alpha-(4-Methyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is unique due to the presence of the piperazinecarboxamido group, which enhances its antibacterial activity and spectrum. This structural modification allows it to overcome certain bacterial resistance mechanisms, making it a valuable addition to the beta-lactam antibiotic family.
Propiedades
Número CAS |
59723-60-3 |
|---|---|
Fórmula molecular |
C22H25N5O7S |
Peso molecular |
503.5 g/mol |
Nombre IUPAC |
(2S,5R,6R)-3,3-dimethyl-6-[[2-[(4-methyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H25N5O7S/c1-22(2)14(20(32)33)27-16(29)13(19(27)35-22)23-15(28)12(11-7-5-4-6-8-11)24-21(34)26-10-9-25(3)17(30)18(26)31/h4-8,12-14,19H,9-10H2,1-3H3,(H,23,28)(H,24,34)(H,32,33)/t12?,13-,14+,19-/m1/s1 |
Clave InChI |
JVLJGXUDTPNXKM-YXAHYYACSA-N |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C(=O)C4=O)C)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C(=O)C4=O)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


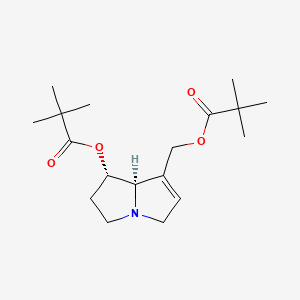
![1-Butanone, 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-phenyl-](/img/structure/B14612707.png)

methanone](/img/structure/B14612718.png)
![1-Oxaspiro[3.5]non-5-ene, 9-fluoro-2,2,3,3,7,7-hexamethyl-](/img/structure/B14612723.png)
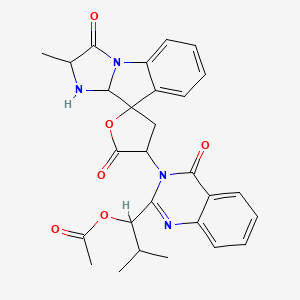

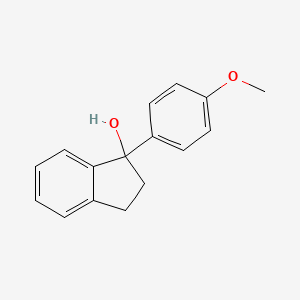
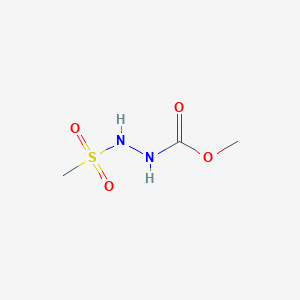


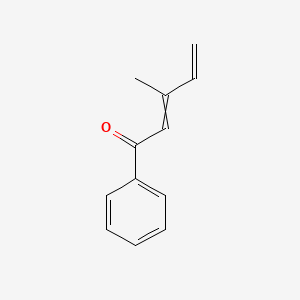

![1-Isocyanato-4-[(propan-2-yl)sulfanyl]benzene](/img/structure/B14612790.png)
